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Compound of Interest

Compound Name:
2-Methyl-1-pentyl-3-(4-

methoxynaphthoyl)indole

CAS No.: 316189-74-9

Cat. No.: B608272

Get Quote

Executive Summary & Compound Profile
JWH-007 (1-pentyl-2-methyl-3-(1-naphthoyl)indole) is a high-potency synthetic cannabinoid

agonist with significant affinity for both CB1 and CB2 receptors. It belongs to the

naphthoylindole family.[1] Due to its extreme lipophilicity and potency (Ki ~9.0 nM for CB1, ~2.9

nM for CB2), successful in vivo study requires precise formulation to prevent precipitation and

ensure bioavailability.

CRITICAL DISAMBIGUATION WARNING: Do NOT confuse JWH-007 (Cannabinoid agonist,

CAS: 155471-10-6) with JHW-007 (Dopamine Transporter Inhibitor/Cocaine analog).[2] These

are distinct chemical entities with opposing physiological effects.[3] This guide applies strictly to

the cannabinoid JWH-007.[1][4]

Physicochemical & Pharmacological Profile[2][5][6][7][8]
[9]
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Property Data Context

Molecular Weight 355.5 g/mol
Moderate size, crosses BBB

effectively.

Lipophilicity High (LogP > 5 est.)
Practically insoluble in water;

requires surfactant/cosolvent.

CB1 Affinity (Ki) ~9.0 - 9.5 nM

Mediates psychoactive,

cataleptic, and hypothermic

effects.

CB2 Affinity (Ki) ~2.9 nM
Mediates immunomodulatory

and anti-inflammatory effects.

Potency vs. THC ~10x more potent
Dosing must be adjusted

(lower than THC).

Formulation Strategy: Overcoming Hydrophobicity
The primary cause of experimental failure with JWH-007 is "crashing out" (precipitation) upon

contact with aqueous physiological buffers. A simple DMSO-to-Saline dilution is often

insufficient.

Recommended Vehicle Systems
We recommend a Surfactant-Based Cosolvent System. The "1:1:18" method is the gold

standard for naphthoylindoles.

Vehicle A (Standard): 5% Ethanol / 5% Cremophor EL (or Tween 80) / 90% Saline.

Vehicle B (Alternative): 2.5% DMSO / 2.5% Tween 80 / 95% Saline (for lower doses <1

mg/kg).

Diagram 1: Solubilization Workflow
Caption: Step-by-step solubilization logic to prevent compound precipitation during formulation.
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Detailed Protocols
Protocol A: Preparation of Injectable Solution (1 mg/mL)
Objective: Create a stable 1 mg/mL solution for Intraperitoneal (IP) injection. Target Vehicle: 5%

Ethanol : 5% Tween 80 : 90% Saline.

Materials:

JWH-007 (Solid)[4][5]

Absolute Ethanol (200 proof)

Tween 80 (Polysorbate 80) or Cremophor EL

Sterile Saline (0.9% NaCl), pre-warmed to 37°C

Vortex mixer

Sonicator (optional)

Procedure:

Weighing: Accurately weigh 10 mg of JWH-007 into a sterile glass vial.

Primary Solubilization: Add 0.5 mL of Absolute Ethanol. Cap and vortex until completely

dissolved. Note: If not dissolving, brief sonication (10-20s) is permissible.

Surfactant Addition: Add 0.5 mL of Tween 80 to the ethanol solution. Vortex vigorously for 30

seconds. The mixture should be a thick, homogeneous clear liquid.

Aqueous Phase (Critical):

While vortexing the vial at medium speed, slowly add 9.0 mL of warm (37°C) sterile saline

dropwise or in small aliquots.

Why? Rapid addition of cold saline causes the hydrophobic drug to precipitate before it

can be sequestered in surfactant micelles.
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Final Mix: Vortex on high for 1 minute.

Inspection: Hold the vial up to a light source. The solution should be clear or slightly

opalescent (micellar). If visible white crystals or "snow" appear, the formulation has failed.

Protocol B: In Vivo Administration (Intraperitoneal)[6]
[11][12][13]
Subject: C57BL/6J Mice (Male, 20-30g) or Sprague-Dawley Rats. Dosage Range: 0.1 mg/kg –

3.0 mg/kg (Active range). Injection Volume: 10 mL/kg (Mice) or 1-2 mL/kg (Rats).

Procedure:

Acclimation: Handle animals for 3 days prior to study to reduce stress-induced hyperthermia,

which confounds cannabinoid data.

Baseline: Measure baseline parameters (e.g., rectal temperature, latency on hot plate)

immediately before injection (Time -15 min).

Injection:

Restrain the mouse securely.

Tilt the head down slightly to move viscera away from the injection site.

Inject into the lower right quadrant of the abdomen using a 27G needle.

Observation: Return animal to home cage. JWH-007 has a rapid onset (10-15 mins).

Protocol C: Validation (The Tetrad Battery)
To confirm JWH-007 is biologically active and the administration was successful, use the

"Cannabinoid Tetrad."
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Test Metric Expected Effect (JWH-007)

1. Spontaneous Activity Locomotion in Open Field
Significant Decrease

(Hypolocomotion)

2. Catalepsy Bar Test (Time immobile)
Significant Increase

(Immobility)

3. Hypothermia Rectal Temperature
Decrease (>2°C drop at high

dose)

4. Analgesia Hot Plate / Tail Flick
Increase in latency

(Antinociception)

Mechanism of Action
JWH-007 acts via the G-protein coupled receptors CB1 and CB2. The downstream effects are

mediated primarily through Gi/o proteins, leading to the inhibition of Adenylyl Cyclase.[6]

Diagram 2: Signaling Pathway
Caption: Intracellular signaling cascade triggered by JWH-007 activation of CB1/CB2 receptors.
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Safety & Handling
Potency: JWH-007 is active in the nanomolar range.[4][5] Accidental exposure (inhalation of

powder or needle stick) can cause significant tachycardia, anxiety, or sedation.
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PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder only in a fume hood or

biosafety cabinet.

Decontamination: Clean surfaces with 10% bleach followed by 70% ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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